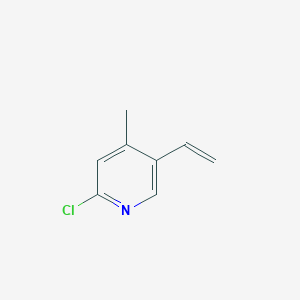

2-Chloro-4-methyl-5-vinylpyridine

Description

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

2-chloro-5-ethenyl-4-methylpyridine |

InChI |

InChI=1S/C8H8ClN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3 |

InChI Key |

KPKVURKYZQNENP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-formylpyridine with methyltriphenylphosphonium bromide in the presence of potassium tert-butylate in diethyl ether at low temperatures . This reaction proceeds through a Wittig reaction mechanism, forming the vinyl group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the reaction and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, forming substituted ethyl derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Catalysts: Palladium, platinum

Major Products Formed

Substituted Pyridines: Formed through substitution reactions

Substituted Ethyl Derivatives: Formed through addition reactions

Pyridine N-oxides: Formed through oxidation reactions

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Antipsychotic Agents :

- 2-Chloro-4-methyl-5-vinylpyridine is utilized as a reagent in the synthesis of mGluR5 modulators, which are being researched for their potential as antipsychotic medications. The compound plays a crucial role in creating imidazolyl-ethynyl-pyridines, which have shown promise in preclinical studies .

-

Catalytic Reactions :

- Recent studies have highlighted its effectiveness in asymmetric synthesis processes. For instance, it has been demonstrated that using this compound can enhance the enantioselectivity in cyclopropanation reactions involving ortho-substituted aryldiazoacetates. This improvement is critical for developing pharmaceuticals with specific stereochemistry .

-

Drug Discovery :

- The compound has been explored as a scaffold for developing new drugs targeting tubulin polymerization, which is essential in cancer therapy. Molecular docking studies indicate that derivatives of this compound can effectively bind to the colchicine site on tubulin, leading to significant cytotoxic effects against various cancer cell lines .

Agrochemical Applications

- Herbicide Development :

- Insecticides :

Case Study 1: Asymmetric Synthesis Enhancement

In a study conducted by researchers at Emory University, it was found that increasing the amount of this compound during cyclopropanation reactions significantly improved yields and enantioselectivity. The reaction yielded up to 95% with an enantiomeric excess of 98%, showcasing its importance in synthetic organic chemistry .

Case Study 2: Anticancer Activity

Research published in MDPI revealed that derivatives of this compound exhibited potent anticancer activity across multiple cell lines, including breast and lung cancers. The most promising compounds showed IC50 values significantly lower than standard treatments, indicating their potential as effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Key Substituents and Their Implications :

- Chlorine (Cl) : Present in all compared compounds, the chloro group enhances electrophilicity and influences binding interactions in biological systems.

- Methyl (-CH₃) : A common substituent in pyridine derivatives, it increases lipophilicity and steric bulk, affecting solubility and metabolic stability.

Comparison Table :

Note: Data for this compound are inferred due to lack of direct experimental reports.

Physicochemical Properties

- Melting Points: Reported analogs (e.g., hexahydroquinoline derivatives) exhibit melting points between 268–287°C, influenced by substituent polarity and crystallinity . The vinyl group in the target compound may lower melting points compared to halogenated analogs due to reduced symmetry.

- Solubility : Methyl and halogen substituents generally reduce aqueous solubility, while hydroxymethyl groups (as in ) improve it.

Biological Activity

2-Chloro-4-methyl-5-vinylpyridine is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClN |

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | This compound |

| InChI Key | QTYNFLPACSTYJM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1C=C)Cl |

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it can modulate receptor activity, influencing signal transduction pathways within cells. This dual action makes it a valuable candidate for drug discovery, particularly in developing enzyme inhibitors and receptor antagonists.

Biological Applications

- Pharmaceutical Development :

- Research Applications :

-

Industrial Uses :

- Beyond pharmaceuticals, this compound is also used in producing specialty chemicals and materials due to its stability and reactivity.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that modifications to the compound could enhance its selectivity and potency as an inhibitor, suggesting potential applications in metabolic disease treatment .

Case Study 2: Drug Development

In a recent investigation focusing on GPR119 agonists—a class of compounds aimed at treating type 2 diabetes—this compound derivatives were synthesized and evaluated for their biological activity. The findings revealed that these derivatives could stimulate insulin release effectively, indicating their potential therapeutic benefits .

Research Findings

Recent literature has highlighted various aspects of the biological activity of this compound:

- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate, leading to pyridine N-oxides, which may exhibit different biological properties compared to the parent compound.

- Substitution Reactions : The chlorine atom in the structure can be substituted through nucleophilic substitution reactions, creating a range of derivatives with potentially enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.